molecular formula C19H15F3N2O4 B6422565 N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-31-7

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B6422565
CAS No.: 946260-31-7
M. Wt: 392.3 g/mol
InChI Key: IYIDVJZHCOMWAA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with a trifluoromethyl group, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the carboxamide group is typically formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxy and carboxamide groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.

    N-(3,4-dimethoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities and overall reactivity.

    N-(3,4-dimethoxyphenyl)-4-hydroxy-quinoline-3-carboxamide: Lacks both the trifluoromethyl and hydroxy groups, potentially reducing its effectiveness in certain applications.

Uniqueness

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties The presence of the trifluoromethyl group enhances its lipophilicity, while the hydroxy and carboxamide groups provide opportunities for hydrogen bonding and reactivity

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIDVJZHCOMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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